2-Methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]naphtho[1,2-b]furan-5-yl acetate
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Overview
Description
2-Methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]naphtho[1,2-b]furan-5-yl acetate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthofuran core, a phenylpiperazine moiety, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]naphtho[1,2-b]furan-5-yl acetate typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the naphthofuran core, followed by the introduction of the phenylpiperazine moiety through nucleophilic substitution reactions. The final step involves the acetylation of the compound to introduce the acetate group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]naphtho[1,2-b]furan-5-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or reduced forms of the naphthofuran core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
2-Methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]naphtho[1,2-b]furan-5-yl acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate, particularly for its interactions with biological targets such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential therapeutic effects in treating various diseases.
Material Science: The compound’s unique structure makes it a candidate for developing novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]naphtho[1,2-b]furan-5-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares the phenylpiperazine moiety and is studied for its acetylcholinesterase inhibitory activity.
2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile: Another compound with a similar phenylpiperazine structure, used in various chemical and pharmacological studies.
Uniqueness
2-Methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]naphtho[1,2-b]furan-5-yl acetate is unique due to its naphthofuran core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H24N2O4 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
[2-methyl-3-(4-phenylpiperazine-1-carbonyl)benzo[g][1]benzofuran-5-yl] acetate |
InChI |
InChI=1S/C26H24N2O4/c1-17-24(26(30)28-14-12-27(13-15-28)19-8-4-3-5-9-19)22-16-23(32-18(2)29)20-10-6-7-11-21(20)25(22)31-17/h3-11,16H,12-15H2,1-2H3 |
InChI Key |
CSJDNGNJPKBBJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)OC(=O)C)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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